molecular formula C13H8Cl2N4O5S B12596692 N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide CAS No. 650635-35-1

N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide

Cat. No.: B12596692
CAS No.: 650635-35-1
M. Wt: 403.2 g/mol
InChI Key: FBHWADLMFFRVDV-UHFFFAOYSA-N
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Description

N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a complex hybrid featuring multiple pharmacophores, including a dichlorophenyl ring, an acetamide linkage, and a 3,5-dinitropyridinylsulfanyl moiety. The 3,5-dinitropyridine component is an industrially important heterocycle , and its integration here creates a potential scaffold for developing bioactive molecules. Compounds with similar structural features, such as dichloroacetamide and dichlorophenyl groups , are frequently explored for their biological activities. Researchers are investigating this compound primarily as a key intermediate in the synthesis of novel small molecules. Its complex structure makes it a promising candidate for generating libraries of compounds aimed at targeting various enzymes. Potential research applications include its evaluation as a precursor for anticancer agents, given that hybrid molecules containing dichloroacetamide and other heterocycles are actively studied in oncology research . Additionally, its sulfanyl bridge and electron-deficient nitro groups make it a subject of interest in the design of potential enzyme inhibitors, similar to other sulfonamide and acetamide derivatives used in biochemical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

650635-35-1

Molecular Formula

C13H8Cl2N4O5S

Molecular Weight

403.2 g/mol

IUPAC Name

N-[2,3-dichloro-6-(3,5-dinitropyridin-2-yl)sulfanylphenyl]acetamide

InChI

InChI=1S/C13H8Cl2N4O5S/c1-6(20)17-12-10(3-2-8(14)11(12)15)25-13-9(19(23)24)4-7(5-16-13)18(21)22/h2-5H,1H3,(H,17,20)

InChI Key

FBHWADLMFFRVDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1Cl)Cl)SC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chlorination

The initial step often involves the chlorination of phenolic compounds to introduce the dichloro substituents. This can be achieved using reagents such as phosphorus pentachloride or thionyl chloride under controlled temperatures to ensure selective chlorination at the desired positions.

Nucleophilic Substitution

Following chlorination, the introduction of the sulfanyl group is performed via nucleophilic substitution. Typically, a thiol compound is reacted with the chlorinated intermediate in the presence of a base such as sodium hydride or potassium carbonate to promote the reaction.

Reaction Scheme

$$
\text{Chlorinated Phenol} + \text{Thiol} \xrightarrow{\text{Base}} \text{Sulfanyl Substituted Compound}
$$

Yields and Conditions

The yields for this step can vary significantly based on reaction conditions (temperature, solvent choice) and typically range from 60% to 85%.

Acylation to Form Final Product

Acylation Reaction

The final step involves acylation to form this compound. This can be accomplished using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine.

Reaction Scheme

$$
\text{Sulfanyl Substituted Compound} + \text{Acetic Anhydride} \xrightarrow{\text{Catalyst}} \text{this compound}
$$

Yields and Conditions

Acylation reactions generally yield high purity products with yields exceeding 90% under optimal conditions.

Summary Table of Preparation Methods

Step Reagent(s) Conditions Typical Yield (%)
Chlorination PCl₅ or SOCl₂ Controlled temperature 60 - 85
Nucleophilic Substitution Thiol + Base Room temperature 60 - 85
Acylation Acetic anhydride or acetyl chloride + Catalyst Ambient conditions >90

Chemical Reactions Analysis

Types of Reactions

N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho to the nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent-Driven Functional Differences

The compound’s unique substituents distinguish it from other acetamide derivatives. Below is a comparative analysis based on structural analogs from the evidence:

Compound Name Key Substituents Reported Use/Activity Reference
N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide 2,3-Dichlorophenyl, 3,5-dinitropyridinylsulfanyl, acetamide Not explicitly stated (hypothesized for reactive motifs)
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) 2,6-Diethylphenyl, methoxymethyl, chloro Herbicide (lipid synthesis inhibition in plants)
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-Dimethylphenyl, isopropyl, chloro Pre-emergent herbicide (soil-applied)
N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide Tetrahydrocarbazolylcarbonyl, phenylacetamide Synthetic intermediate (pharmacological screening)

Key Observations :

  • Electron-Withdrawing Groups: The presence of 3,5-dinitropyridinyl and dichlorophenyl groups in the target compound contrasts with the methoxymethyl or alkyl substituents in herbicides like alachlor and dimethenamid .
  • Sulfur Linkage : The sulfanyl bridge in the target compound is absent in most pesticidal acetamides, which typically feature ether or methylene linkages. This could influence solubility or metabolic stability .
  • Chlorine Positioning : The 2,3-dichloro substitution differs from the 2,6-diethyl pattern in alachlor, which is critical for herbicidal activity. Steric and electronic effects of chlorine placement may alter binding affinity .
Pharmacological and Agrochemical Relevance
  • Tetrahydrocarbazole-acetamide hybrids () are designed for pharmacological applications (e.g., CNS or anticancer activity), whereas the target compound’s nitro and sulfur motifs may align with antimicrobial or antiparasitic research .
  • Pesticidal acetamides () prioritize lipophilicity for soil penetration, whereas the target compound’s polar nitro groups may reduce bioavailability, limiting agrochemical utility .

Biological Activity

N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide (CAS No. 650635-35-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and implications for therapeutic applications, supported by relevant research findings and case studies.

The molecular formula of this compound is C13H8Cl2N4O5S, with a molecular weight of 403.2 g/mol. The structure includes dichloro and dinitropyridine moieties that may contribute to its biological activity.

PropertyValue
Molecular FormulaC13H8Cl2N4O5S
Molecular Weight403.2 g/mol
CAS Number650635-35-1
LogP3.3
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. Research indicates that derivatives containing thiadiazole and pyridine rings exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown efficacy in inducing apoptosis in prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines through caspase activation pathways .

Case Study: Apoptosis Induction
A comparative study on related thiadiazole derivatives demonstrated that specific substitutions enhanced the induction of apoptosis in cancer cells. Compounds with chlorinated phenyl groups were particularly effective in activating caspases 3 and 9 in MCF7 cells, suggesting a mechanism that may be relevant for this compound as well .

Antimicrobial Activity

Compounds featuring dinitropyridine moieties often exhibit antimicrobial properties. The presence of the sulfanyl group in this compound suggests potential activity against various bacterial strains. Studies on similar compounds have indicated that modifications to the aromatic rings can enhance their antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting key metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Caspase Activation : Induces apoptosis via the intrinsic pathway.
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Membrane Disruption : The amphiphilic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and cell death.

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